molecular formula C14H19N3O4S B2420675 ethyl 6-methyl-2-oxo-4-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1,2-dihydropyrimidine-5-carboxylate CAS No. 946354-52-5

ethyl 6-methyl-2-oxo-4-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1,2-dihydropyrimidine-5-carboxylate

Cat. No.: B2420675
CAS No.: 946354-52-5
M. Wt: 325.38
InChI Key: APNKLTLEVXOUET-UHFFFAOYSA-N
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Description

Ethyl 6-methyl-2-oxo-4-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1H-pyrimidine-5-carboxylate is a heterocyclic compound that belongs to the pyrimidine family This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-methyl-2-oxo-4-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1,2-dihydropyrimidine-5-carboxylate can be achieved through a multi-step process. One common method involves the Biginelli reaction, which is an acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea (or its analogue). This reaction constitutes a rapid and easy synthesis of highly functionalized heterocycles .

Industrial Production Methods

Industrial production methods for this compound typically involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of specific catalysts, solvents, and temperature control to ensure the efficient synthesis of the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-methyl-2-oxo-4-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1H-pyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of new functional groups.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the conversion of functional groups to their reduced forms.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

Ethyl 6-methyl-2-oxo-4-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1H-pyrimidine-5-carboxylate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl 6-methyl-2-oxo-4-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1,2-dihydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of cellular processes such as apoptosis, inflammation, and cell proliferation . The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Ethyl 6-methyl-2-oxo-4-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1H-pyrimidine-5-carboxylate can be compared with other similar compounds, such as:

The uniqueness of ethyl 6-methyl-2-oxo-4-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1,2-dihydropyrimidine-5-carboxylate lies in its specific functional groups and their arrangement, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 6-methyl-2-oxo-4-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O4S/c1-3-21-13(19)11-9(2)15-14(20)16-12(11)22-8-10(18)17-6-4-5-7-17/h3-8H2,1-2H3,(H,15,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APNKLTLEVXOUET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)N=C1SCC(=O)N2CCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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